2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-27-16-2-4-17(5-3-16)29-15-18-6-7-20(30-18)22-25-19(14-23)21(31-22)24-8-9-26-10-12-28-13-11-26/h2-7,24H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAULSWHNLGPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCN4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions. Common reagents might include methoxyphenol, furan derivatives, and morpholine, with catalysts and solvents facilitating the reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other furan-oxazole derivatives with different substituents. Examples could be:
- 2-(5-((4-Hydroxyphenoxy)methyl)furan-2-yl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile
- 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile
Uniqueness
The uniqueness of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile (CAS Number: 946278-57-5) is a complex organic molecule characterized by multiple functional groups, including a furan ring, oxazole moiety, and morpholine structure. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 415.4 g/mol. The unique arrangement of functional groups in this compound enhances its lipophilicity and membrane permeability, which are critical for biological activity.
| Property | Value |
|---|---|
| CAS Number | 946278-57-5 |
| Molecular Formula | C₃₄H₂₁N₃O₄ |
| Molecular Weight | 415.4 g/mol |
While the specific mechanism of action for this compound remains to be fully elucidated, related compounds featuring oxazole and furan rings have demonstrated various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown efficacy in inhibiting tumor growth across various cancer cell lines.
- Anti-inflammatory Properties : The presence of the morpholine group suggests potential interactions with inflammatory pathways.
- Antimicrobial Effects : Aminooxazoles have been reported to exhibit antimicrobial properties.
Case Studies and Research Findings
-
Anticancer Studies :
- Preliminary studies indicate that derivatives of oxazole can inhibit tumor growth effectively. For instance, compounds with furan and oxazole rings have been shown to interact with DNA and various protein targets involved in cell signaling pathways .
- A study highlighted that certain oxazole derivatives exhibited IC50 values ranging from 0.66 to 2.04 μM against COX-II, suggesting significant anti-inflammatory potential .
-
Inflammation Inhibition :
- Research on similar compounds has suggested their effectiveness in inhibiting inflammatory responses. For example, a series of pyrazole-thiourea-benzimidazole hybrids displayed selective COX-II inhibition .
- Other studies have demonstrated that morpholine-containing compounds could downregulate pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.
-
Antimicrobial Activity :
- Compounds with structural similarities to the target molecule have shown antibacterial properties, indicating that the presence of both furan and oxazole rings may enhance biological efficacy .
Comparative Analysis
To better understand the unique biological activity of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile , it is helpful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Furan-2-yl)-1-(2-naphthalen-2-yl-methoxy)-phenyl | Furan and phenyl groups | Anticancer activity |
| 1-(Morpholin-4-yl)-3-(furan-2-yl)-propenone | Morpholine and furan | Antibacterial properties |
| 4-(Methoxyphenyl)-1,3-oxazole | Simple oxazole derivative | Antitumor activity |
Q & A
Q. What synthetic strategies are effective for constructing the oxazole core in this compound?
The oxazole ring can be synthesized via cyclization reactions. A common approach involves condensation of a nitrile-containing precursor with an amine under acidic or thermal conditions. For example, intermediates with morpholine-ethylamino groups can be introduced via nucleophilic substitution, as seen in similar oxazole syntheses . Evidence from related furan-oxazole systems suggests using Suzuki-Miyaura coupling to attach the 4-methoxyphenoxymethyl-furan moiety to the oxazole precursor, followed by functionalization with 2-(morpholin-4-yl)ethylamine .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR (¹H/¹³C): Assign signals for the furan (δ 6.5–7.5 ppm), oxazole (δ 8.0–8.5 ppm), and morpholine (δ 3.5–4.0 ppm) moieties .
- IR Spectroscopy: Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and secondary amine (N-H bend ~1550 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Verify molecular ion peaks matching the exact mass (e.g., C₂₁H₂₂N₄O₅ requires m/z ~434.16) .
- X-Ray Crystallography: Resolve ambiguities in regiochemistry, as demonstrated for structurally analogous compounds .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Enzyme Inhibition Assays: Test against kinases (e.g., PI3K or mTOR), leveraging the morpholine group’s affinity for ATP-binding pockets .
- Antimicrobial Screening: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, given oxazole’s role in disrupting microbial membranes .
- Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?
- X-Ray Crystallography: Use single-crystal diffraction to confirm bond angles and regiochemistry, as shown in studies of malononitrile derivatives .
- Isotopic Labeling: Introduce ¹⁵N or ¹³C isotopes to trace unexpected coupling patterns in NMR spectra .
- DFT Calculations: Compare optimized geometries (B3LYP/6-31G* level) with experimental data to identify conformational mismatches .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Functional Group Modifications: Replace the morpholine ethylamino group with a PEGylated amine to enhance hydrophilicity .
- Salt Formation: Use hydrochloride or trifluoroacetate salts to improve aqueous solubility, as validated for morpholine-containing pharmaceuticals .
- Prodrug Design: Mask the carbonitrile group with a hydrolyzable ester to increase membrane permeability .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: Simulate binding to kinase domains (e.g., PDB: 3L08) using AutoDock Vina, focusing on hydrogen bonds between the morpholine oxygen and conserved lysine residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the oxazole-morpholine pharmacophore in solvent (e.g., TIP3P water model) .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy position) with activity using Random Forest algorithms and descriptors like LogP and polar surface area .
Q. How do structural variations in the furan and morpholine units impact activity?
- Furan Modifications: Replace the 4-methoxyphenoxy group with halogenated analogs (e.g., 4-Cl) to evaluate steric/electronic effects on target binding .
- Morpholine Alternatives: Substitute morpholine with thiomorpholine or piperazine to modulate lipophilicity and metabolic stability .
- SAR Analysis: Synthesize derivatives with truncated side chains (e.g., removing the ethyl spacer) and compare IC₅₀ values in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
